2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole
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Overview
Description
2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of multiple functional groups, including a benzothiazole ring, a triazolo-thiadiazole moiety, and a dichlorophenyl group. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-aminobenzothiazole with 2,4-dichlorophenyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then cyclized using hydrazine hydrate to yield the triazolo-thiadiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, reaction time, and the use of appropriate solvents and catalysts. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.
Pathways Involved: The compound modulates the arachidonic acid pathway, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Comparison with Similar Compounds
2-{2-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other compounds with similar structures include 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives and benzothiazole derivatives.
Uniqueness: The presence of both the triazolo-thiadiazole and benzothiazole moieties in a single molecule imparts unique biological activities and enhances its therapeutic potential.
Properties
Molecular Formula |
C18H11Cl2N5S2 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-[2-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl]-1,3-benzothiazole |
InChI |
InChI=1S/C18H11Cl2N5S2/c19-10-5-6-11(12(20)9-10)17-22-23-18-25(17)24-16(27-18)8-7-15-21-13-3-1-2-4-14(13)26-15/h1-6,9H,7-8H2 |
InChI Key |
LKYUJQSLXZJPBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC3=NN4C(=NN=C4S3)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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